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Cat. No.: B15560729 Get Quote

An In-depth Technical Guide to 7-O-Demethyl Rapamycin: A Core Impurity and Metabolite

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium

Streptomyces hygroscopicus.[1] It is a potent inhibitor of the mechanistic Target of Rapamycin

(mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2][3] This

activity makes rapamycin and its derivatives (rapalogs) essential drugs in clinical settings,

primarily as immunosuppressants to prevent organ transplant rejection and as anti-cancer

agents.[3][4][5]

The manufacturing, stability, and metabolic fate of rapamycin are critical aspects of its

pharmaceutical development. During its production via fermentation, and as a product of in vivo

metabolism, various related substances are formed. Among the most significant of these is 7-
O-demethyl rapamycin (also known as 7-O-Desmethyl Sirolimus or Novolimus).[6] This

compound is both a process-related impurity and a key human metabolite.[6][7] Understanding

the physicochemical properties, biological activity, and analytical methodologies for 7-O-
demethyl rapamycin is paramount for researchers, scientists, and drug development

professionals to ensure the quality, safety, and efficacy of rapamycin-based therapies. This

guide provides a comprehensive technical overview of 7-O-demethyl rapamycin,

consolidating current knowledge on its formation, activity, and analysis.
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Chapter 1: Physicochemical and General
Information
7-O-demethyl rapamycin is structurally similar to its parent compound, differing by the

absence of a methyl group at the C-7 position. This modification, while seemingly minor,

influences its biological activity and analytical characterization. The compound is commercially

available as a reference standard for analytical and research purposes.[8][9]

Property Value References

Chemical Name 7-O-Demethyl Sirolimus [6][9]

Synonyms
7-O-Desmethyl Rapamycin,

Novolimus
[6][10]

CAS Number 151519-50-5 [6][8][9]

Molecular Formula C₅₀H₇₇NO₁₃ [8][9][11]

Molecular Weight 900.15 g/mol [4][6][9]

Purity (Commercial)
Available as ≥85% or ~80% for

reference standards
[6][9][10]

Type Impurity, Metabolite [9][12]

Chapter 2: 7-O-Demethyl Rapamycin as a Metabolite
Rapamycin is extensively metabolized in the body, primarily by cytochrome P450 3A (CYP3A)

enzymes in the liver and intestine.[2][13] The primary metabolic pathways are demethylation

and hydroxylation.[14][15] Following oral administration in humans, 7-O-demethyl rapamycin
is one of several major metabolites identified in blood, alongside 41-O-demethyl rapamycin and

various hydroxylated derivatives.[7][16][17]

While metabolites of sirolimus are generally considered to have low immunosuppressive

activity and are not thought to play a major role in the clinical pharmacology of the parent drug,

their characterization is vital for comprehensive pharmacokinetic and safety profiling.[7][16]
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Figure 1: Metabolic pathways of Rapamycin (Sirolimus).

Pharmacokinetic Data
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Studies analyzing blood samples from patients and healthy volunteers have quantified the

relative abundance of rapamycin metabolites. These data are crucial for understanding the

drug's disposition.

Metabolite
Relative Abundance (% of
Total Sirolimus
Derivatives)

Reference

Sirolimus (Unchanged) 69.7% [15]

39-O-demethyl sirolimus 9.3% [15]

34-hydroxy sirolimus 9.3% [15]

12-hydroxy sirolimus 4.6% [15]

16-O-demethyl sirolimus 2.2% [15]

Dihydroxylated metabolites 3.0% [15]

Individual Metabolites (range)
6-17% (at 24 hours post-

administration)
[7][16]

Chapter 3: 7-O-Demethyl Rapamycin as an Impurity
7-O-demethyl rapamycin is also a known process-related impurity that can arise during the

fermentation of S. hygroscopicus.[1] Its presence, along with other analogs and isomers,

necessitates robust purification and analytical methods to ensure the final drug product meets

stringent regulatory standards.[18][19] Forced degradation studies, which are used to identify

potential degradation products and validate the stability-indicating power of analytical methods,

have also shown the formation of various rapamycin-related substances under stress

conditions like oxidation.[20][21][22]

Chapter 4: Biological Activity and Mechanism of
Action
7-O-demethyl rapamycin is reported to possess antifungal, immunosuppressive, and tumor

cell growth-inhibiting properties.[4][23] The biological activity of rapamycin is mediated by its
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binding to the immunophilin FKBP12. This complex then binds to and inhibits mTORC1

(mechanistic Target of Rapamycin Complex 1).

Structure-activity relationship studies have revealed that the rapamycin molecule has two

functional domains: a "binding domain" that interacts with FKBP12 and an "effector domain"

that interacts with mTOR. Research on C-7 modified analogs indicates that the C-7 methoxy

group is a key part of the effector domain, positioned at the interface between FKBP12 and

mTOR in the ternary complex.[24] Therefore, the demethylation at this position directly impacts

the interaction with the target protein, likely altering the compound's potency compared to the

parent drug.
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Figure 2: Mechanism of mTORC1 inhibition by Rapamycin.
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Chapter 5: Analytical Methodologies
Accurate detection and quantification of 7-O-demethyl rapamycin as both an impurity and a

metabolite are critical. High-Performance Liquid Chromatography (HPLC), often coupled with

Mass Spectrometry (LC-MS), is the primary analytical technique employed.
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Figure 3: Analytical workflow for impurity/metabolite analysis.

Experimental Protocol 1: Reversed-Phase HPLC for
Impurity Analysis
This protocol is a representative method for separating rapamycin from its process-related

impurities based on published methodologies.[18][25]

Chromatographic System: A standard HPLC system equipped with a UV detector.

Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[18][25]

Mobile Phase A: A mixture of Methanol, Acetonitrile, and Water (e.g., 5:20:75 v/v/v).[18]

Mobile Phase B: A mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[18]

Flow Rate: 1.0 mL/min.[25]

Column Temperature: 50-57 °C.[18][25]

Detection: UV at 277 nm or 280 nm.[25][26]

Injection Volume: 10-20 µL.

Elution Mode: Gradient elution. A typical gradient might be:

0-10 min: 60% A, 40% B

10-40 min: Linear gradient to 45% A, 55% B

40-50 min: Hold at 45% A, 55% B

50.1-60 min: Return to initial conditions (60% A, 40% B) and equilibrate.[18]

Sample Preparation: Dissolve the rapamycin sample in a suitable solvent (e.g., methanol or

mobile phase) to a known concentration.
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Parameter Condition 1 Condition 2

Column
Medium-spectrum red RD-C18

(4.6 x 105 mm, 3.0 µm)
C8 (4.6 x 15 mm, 5 µm)

Mobile Phase

A: MeOH/ACN/H₂O (0-5:15-

20:75-80) B: MeOH/ACN (40-

50:50-60)

Isocratic: Methanol/Water

(80:20 v/v)

Flow Rate 0.8-1.2 mL/min 1.0 mL/min

Temperature 45-55 °C 57 °C

Detection Not specified (UV typical) UV at 277 nm

Elution Gradient Isocratic

Reference [18] [25][27]

Experimental Protocol 2: LC-MS/MS for Metabolite
Quantification in Blood
This protocol outlines a method for the sensitive and specific quantification of sirolimus and its

metabolites in blood, adapted from published clinical assays.[28][29]

Sample Preparation (Solid Phase Extraction):

To 1 mL of whole blood, add an internal standard (e.g., an analog like 28-O-acetyl

sirolimus).[28]

Lyse the cells and precipitate proteins using a suitable agent (e.g., zinc sulfate/methanol).

Centrifuge to pellet the precipitate.

Load the supernatant onto a C18 SPE column.

Wash the column to remove interferences (e.g., with water and methanol/water mixtures).

Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS System: An HPLC system coupled to a triple-stage quadrupole mass

spectrometer with an electrospray ionization (ESI) source.

Column: C18 analytical column (e.g., 4.0 x 150 mm).[28]

Mobile Phase: Isocratic elution with Methanol/1% Formic Acid (90:10 v/v).[28]

Flow Rate: 0.5-0.8 mL/min.

Ionization Mode: ESI, positive ion mode.

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. Specific

precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Example Transition for a Demethylated Metabolite: The precursor ion would be the

[M+Na]⁺ or [M+NH₄]⁺ adduct of 7-O-demethyl rapamycin (e.g., m/z 922.5 for the sodium

adduct). The product ion would be a characteristic fragment resulting from collision-

induced dissociation.

Quantification: A calibration curve is constructed by analyzing standards of known

concentrations. The concentration in unknown samples is determined by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve. The limit of

quantification can reach levels as low as 0.25 µg/L.[28][29]

Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural

confirmation of rapamycin and its related substances.[30] A complete assignment of proton (¹H)

and carbon (¹³C) NMR spectra, supported by 2D NMR experiments (like COSY, HSQC, and

HMBC), is necessary to unambiguously identify the structure of 7-O-demethyl rapamycin and

differentiate it from other isomers.[31] This is particularly crucial for qualifying reference

standards.

Conclusion
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7-O-demethyl rapamycin is a molecule of significant interest in the pharmaceutical sciences,

representing a key intersection of drug metabolism, manufacturing, and quality control. As a

primary human metabolite, its study is essential for a complete understanding of rapamycin's

pharmacokinetics and safety profile. As a process-related impurity, its diligent control through

robust purification and analytical validation is fundamental to guaranteeing the quality and

consistency of the final drug product. The methodologies detailed in this guide, from

chromatography and mass spectrometry to NMR, provide the necessary tools for researchers

and developers to effectively characterize, quantify, and control this critical rapamycin-related

substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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